molecular formula C20H17N3O7 B4608266 (5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4608266
M. Wt: 411.4 g/mol
InChI Key: RBEHQQOAKPWMDI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under controlled conditions. Common reagents used in the synthesis include:

  • Aldehydes: 2,4-dimethoxy-5-nitrobenzaldehyde
  • Ketones: 4-methylphenyl ketone
  • Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield corresponding amines, while oxidation may produce oxides or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyrimidine compounds are explored for their therapeutic potential. This compound may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,4-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(2,4-dimethoxy-5-chlorobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of nitro and methoxy groups on the benzylidene moiety may enhance its reactivity and bioactivity compared to similar compounds.

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-11-4-6-13(7-5-11)22-19(25)14(18(24)21-20(22)26)8-12-9-15(23(27)28)17(30-3)10-16(12)29-2/h4-10H,1-3H3,(H,21,24,26)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHQQOAKPWMDI-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
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(5E)-5-(2,4-dimethoxy-5-nitrobenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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